molecular formula C12H13N3O2S B11534420 Benzothiazole, 6-nitro-2-(1-piperidinyl)- CAS No. 73761-38-3

Benzothiazole, 6-nitro-2-(1-piperidinyl)-

Cat. No.: B11534420
CAS No.: 73761-38-3
M. Wt: 263.32 g/mol
InChI Key: PLSZRVGIOIGRNA-UHFFFAOYSA-N
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Description

Benzothiazole, 6-nitro-2-(1-piperidinyl)-: is a heterocyclic aromatic compound that features a benzothiazole core substituted with a nitro group at the 6-position and a piperidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazole, 6-nitro-2-(1-piperidinyl)- typically involves the following steps:

    Nitration of Benzothiazole: The initial step involves the nitration of benzothiazole to introduce the nitro group at the 6-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Substitution Reaction: The nitrobenzothiazole is then subjected to a nucleophilic substitution reaction with piperidine. This step often requires a base such as potassium carbonate to facilitate the substitution of the hydrogen atom at the 2-position with the piperidinyl group.

Industrial Production Methods

In an industrial setting, the production of Benzothiazole, 6-nitro-2-(1-piperidinyl)- may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzothiazole, 6-nitro-2-(1-piperidinyl)- can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: 6-amino-2-(1-piperidinyl)benzothiazole.

    Substitution: Various N-substituted piperidinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, Benzothiazole, 6-nitro-2-(1-piperidinyl)- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, Benzothiazole, 6-nitro-2-(1-piperidinyl)- and its derivatives are investigated for their potential therapeutic properties. They have been explored as potential treatments for diseases such as cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of Benzothiazole, 6-nitro-2-(1-piperidinyl)- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound without the nitro and piperidinyl substitutions.

    6-Nitrobenzothiazole: Lacks the piperidinyl group.

    2-(1-Piperidinyl)benzothiazole: Lacks the nitro group.

Uniqueness

Benzothiazole, 6-nitro-2-(1-piperidinyl)- is unique due to the presence of both the nitro and piperidinyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

73761-38-3

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

6-nitro-2-piperidin-1-yl-1,3-benzothiazole

InChI

InChI=1S/C12H13N3O2S/c16-15(17)9-4-5-10-11(8-9)18-12(13-10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2

InChI Key

PLSZRVGIOIGRNA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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